molecular formula C9H16N2O7S B14182779 (2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid CAS No. 921199-94-2

(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid

Cat. No.: B14182779
CAS No.: 921199-94-2
M. Wt: 296.30 g/mol
InChI Key: PIHOEQPUVCYWJZ-WNQIDUERSA-N
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Description

(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical structures. The first part, (2S)-2-aminobutanedioic acid, is an amino acid derivative, while the second part, 2-(2-sulfanylpropanoylamino)acetic acid, is a sulfhydryl acylated derivative of glycine

Preparation Methods

The synthesis of (2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves multiple steps. The synthetic routes typically include the acylation of glycine with a sulfanylpropanoyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and yield of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfanyl and amino groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying amino acid derivatives and their interactions with enzymes and other biomolecules. In industry, it is used in the formulation of pharmaceutical excipients to improve drug solubility, bioavailability, and stability .

Mechanism of Action

The mechanism of action of (2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. The amino acid derivative part of the compound can interact with enzymes and receptors, influencing various biochemical pathways . These interactions contribute to the compound’s effects in biological systems.

Comparison with Similar Compounds

(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid can be compared with other similar compounds, such as other amino acid derivatives and sulfhydryl-containing molecules. Similar compounds include cysteine, homocysteine, and glutathione, which also contain sulfhydryl groups and play important roles in biological systems . The uniqueness of this compound lies in its combined structure, which allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.

Properties

CAS No.

921199-94-2

Molecular Formula

C9H16N2O7S

Molecular Weight

296.30 g/mol

IUPAC Name

(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid

InChI

InChI=1S/C5H9NO3S.C4H7NO4/c1-3(10)5(9)6-2-4(7)8;5-2(4(8)9)1-3(6)7/h3,10H,2H2,1H3,(H,6,9)(H,7,8);2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1

InChI Key

PIHOEQPUVCYWJZ-WNQIDUERSA-N

Isomeric SMILES

CC(C(=O)NCC(=O)O)S.C([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

CC(C(=O)NCC(=O)O)S.C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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